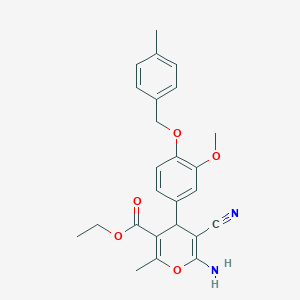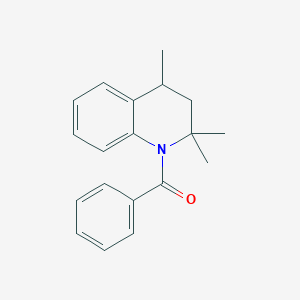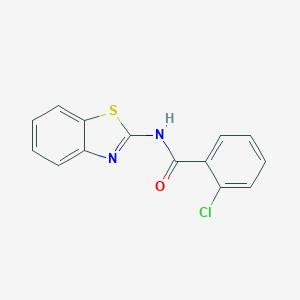![molecular formula C23H20F3N5OS B443651 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443651.png)
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzothiophene ring, a pyrazolopyrimidine core, and a trifluoromethyl group, which contribute to its distinct chemical properties.
準備方法
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, including the formation of intermediate compounds and the use of specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the benzothiophene intermediate: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiophene ring.
Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction using suitable reagents.
Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate intermediates to form the pyrazolopyrimidine core.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide under specific conditions.
Final coupling reaction: The final step involves coupling the benzothiophene intermediate with the pyrazolopyrimidine core to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
化学反応の分析
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to changes in cellular processes and signaling pathways. For example, it has been shown to inhibit the activity of JNK2 and JNK3 kinases, which are involved in various cellular functions .
類似化合物との比較
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methoxybenzamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-naphthylamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide
These compounds share similar structural features but differ in their specific substituents and functional groups, leading to differences in their chemical properties and biological activities
特性
分子式 |
C23H20F3N5OS |
|---|---|
分子量 |
471.5g/mol |
IUPAC名 |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C23H20F3N5OS/c24-23(25,26)19-10-16(13-6-2-1-3-7-13)28-20-11-17(30-31(19)20)21(32)29-22-15(12-27)14-8-4-5-9-18(14)33-22/h1-3,6-7,11,16,19,28H,4-5,8-10H2,(H,29,32) |
InChIキー |
RQOBEZZUZIXCGR-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NN4C(CC(NC4=C3)C5=CC=CC=C5)C(F)(F)F)C#N |
正規SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NN4C(CC(NC4=C3)C5=CC=CC=C5)C(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B443568.png)
![2-amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B443570.png)
![Ethyl 4-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B443573.png)

![2-amino-4-(2-bromo-5-fluorophenyl)-5-oxo-4H,5H-pyrano[2,3-b]chromene-3-carbonitrile](/img/structure/B443578.png)
![ETHYL 4-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE](/img/structure/B443580.png)
![2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-pyrano[2,3-b]chromene-3-carbonitrile](/img/structure/B443582.png)

![Ethyl 4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B443584.png)
![Phenyl 3-amino-6-tert-butyl-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B443586.png)


![Methyl 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B443590.png)
![N-[4-[(2-methoxy-5-nitrophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B443592.png)
